PPO Inhibition and Antibrowning Efficacy Versus Kojic Acid in Multiple Horticultural Products
In direct head-to-head experiments across five horticultural products (apple peel, lettuce, mushroom, sweet cherry, walnut leaf), 2,3-dihydro-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (APP) was compared with kojic acid for polyphenol oxidase (PPO) inhibition and antibrowning efficacy. At 500 mg/L, APP and kojic acid showed equivalent PPO inhibition in apple peel with no statistically significant difference [1]. Notably, at 200 mg/L, APP demonstrated superior PPO inhibition relative to kojic acid in lettuce and sweet cherry [1]. The antibrowning effective range for APP across all tested commodities was 300–500 mg/L (ppm) [2].
| Evidence Dimension | PPO enzyme inhibition (antibrowning) |
|---|---|
| Target Compound Data | APP: 500 mg/L — equivalent to kojic acid in apple peel; 200 mg/L — superior to kojic acid in lettuce and sweet cherry |
| Comparator Or Baseline | Kojic acid: 500 mg/L — comparable; 200 mg/L — inferior to APP in lettuce and sweet cherry |
| Quantified Difference | Equivalent at 500 mg/L; APP superior at 200 mg/L (produce-dependent) |
| Conditions | In vitro PPO enzyme assays from apple peel, lettuce, mushroom, sweet cherry, and walnut leaf; pH 6.5 phosphate buffer; substrate 20 mmol/L catechol; 32°C; absorbance at 420 nm |
Why This Matters
Procurement of APP over kojic acid can be justified for formulations targeting lower effective concentrations (200 mg/L) in specific produce, offering equivalent or superior antibrowning with potentially reduced ingredient cost, as noted by the authors who highlighted kojic acid's high price [1].
- [1] Mo S et al. Effects of ascopyrone P and kojic acid on browning of several horticultural products. Jiangsu Agricultural Sciences. 2015; 1002-1302(2015)09-0321-02. [Chinese]. View Source
- [2] Yuan Y, Mo S, Cao R, Westh BC, Yu S. Examination of 1,5-anhydro-D-fructose and the enolone ascopyrone P, metabolites of the anhydrofructose pathway of glycogen and starch degradation, for their possible application in fruits, vegetables, and beverages as antibrowning agents. J Agric Food Chem. 2005 Nov 30;53(24):9491-7. doi:10.1021/jf0515274. View Source
